(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine
Brand Name: Vulcanchem
CAS No.: 356531-13-0
VCID: VC21310936
InChI: InChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3
SMILES: CC1=CC=CC=C1CNCCC2=CCCCC2
Molecular Formula: C16H23N
Molecular Weight: 229.36 g/mol

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

CAS No.: 356531-13-0

Cat. No.: VC21310936

Molecular Formula: C16H23N

Molecular Weight: 229.36 g/mol

* For research use only. Not for human or veterinary use.

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine - 356531-13-0

Specification

CAS No. 356531-13-0
Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
IUPAC Name 2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine
Standard InChI InChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3
Standard InChI Key OSVQHCJYCVPPKY-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNCCC2=CCCCC2
Canonical SMILES CC1=CC=CC=C1CNCCC2=CCCCC2

Introduction

The compound is identified by several key identifiers in chemical databases and literature. It has been assigned the CAS Registry Number 356531-13-0, which serves as its unique identifier in chemical substance databases worldwide. This standardization enables researchers to accurately track and reference the compound across various scientific publications and resources.

Nomenclature and Identification

The compound's official IUPAC name is 2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine, though it is commonly referred to by its simplified name (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine in many research contexts. This nomenclature clearly identifies the key structural components of the molecule – the cyclohexene moiety, the ethyl bridge, and the methylbenzyl group.

Table 1: Key Identifiers for (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Identifier TypeValue
CAS Number356531-13-0
IUPAC Name2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Standard InChIInChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3
Standard InChIKeyOSVQHCJYCVPPKY-UHFFFAOYSA-N
PubChem Compound ID1787836

Chemical Structure and Properties

Molecular Structure

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine possesses a complex molecular structure that combines several key functional groups. The molecule contains a cyclohexene ring with an ethyl chain extending from the 1-position. This ethyl chain connects to a nitrogen atom, forming a secondary amine. The nitrogen is also bonded to a methylbenzyl group, which consists of a benzene ring with a methyl substituent at the 2-position.

The structural arrangement creates a molecule with multiple conformational possibilities due to the rotational freedom around several single bonds. The cyclohexene component introduces rigidity in one part of the molecule, while the flexible ethyl chain and benzyl group allow for various spatial arrangements.

PropertyValueNotes
Physical StateLiquid/Oil at room temperatureBased on similar secondary amines
Molecular Weight229.36 g/molCalculated from molecular formula
SolubilitySoluble in organic solvents; poorly soluble in waterTypical for amine compounds with significant hydrocarbon portions
AppearanceColorless to pale yellow liquidCommon for similar secondary amines

The compound's physical properties are significant for determining appropriate handling, storage, and application methods in research settings.

Chemical Reactivity

The chemical reactivity of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine is primarily governed by the secondary amine functional group, the cyclohexene double bond, and the aromatic ring system. The secondary amine can participate in various reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acid-base reactions (acting as a base)

  • Coordination with metal ions

  • Formation of amides through reaction with acyl chlorides or anhydrides

Additionally, the cyclohexene component introduces potential for reactions at the carbon-carbon double bond, such as addition reactions or oxidation. The aromatic ring with its methyl substituent can undergo electrophilic aromatic substitution reactions under appropriate conditions.

Synthesis Methods

Standard Synthetic Approach

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine typically employs a straightforward approach involving nucleophilic substitution. The most common method involves the reaction of 2-cyclohexen-1-yl ethylamine with 2-methylbenzyl chloride in the presence of a suitable base .

The reaction proceeds via the following general steps:

  • The base deprotonates the primary amine (2-cyclohexen-1-yl ethylamine)

  • The resulting nucleophilic nitrogen attacks the electrophilic carbon of 2-methylbenzyl chloride

  • The chloride leaves, forming the new carbon-nitrogen bond

  • The final product is purified through standard techniques such as recrystallization or column chromatography

This synthetic route is efficient and provides good yields under appropriate reaction conditions.

Starting Materials and Precursors

The key starting material for the synthesis is 2-(1-cyclohexenyl)ethylamine (CAS: 3399-73-3), which serves as the primary amine component. This compound has the following properties:

Table 3: Properties of 2-(1-cyclohexenyl)ethylamine (Precursor)

PropertyValue
Molecular FormulaC8H15N
Molecular Weight125.211 g/mol
Density0.9 g/cm³
Boiling Point53-54°C (2.5 mmHg)
Melting Point-55°C
Flash Point57°C

This precursor is combined with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Alternative Synthesis Routes

While the direct alkylation of 2-(1-cyclohexenyl)ethylamine is the most common approach, alternative synthesis routes may include:

  • Reductive amination between 2-(1-cyclohexenyl)acetaldehyde and 2-methylbenzylamine

  • Reduction of the corresponding amide formed from the reaction of 2-(1-cyclohexenyl)acetic acid and 2-methylbenzylamine

  • Mitsunobu reaction between 2-(1-cyclohexenyl)ethanol and 2-methylbenzylamine

These alternative routes may be employed depending on the availability of starting materials or specific requirements for the synthetic process.

Related Compounds and Derivatives

Hydrochloride Salt Form

A significant derivative of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine is its hydrochloride salt, known as 2-(1-Cyclohexen-1-YL)-N-(2-methylbenzyl)-1-ethanamine hydrochloride. This salt form has the molecular formula C16H24ClN and a molecular weight of 265.82 g/mol .

Table 4: Comparison of Free Base vs. Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC16H23NC16H24ClN
Molecular Weight229.36 g/mol265.82 g/mol
Water SolubilityLowSignificantly higher
Physical StateOil/liquidCrystalline solid
StabilityModerateEnhanced stability

The hydrochloride salt form offers several advantages over the free base, including improved water solubility, enhanced stability for storage and handling, and crystalline form that facilitates purification and characterization .

Structural Analogs

Several structural analogs of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine exist with modifications to various portions of the molecule. These include:

  • Variations in the aromatic ring substitution pattern (position and type of substituents)

  • Modifications of the cyclohexene ring (degree of saturation, additional substituents)

  • Alterations in the connecting chains (length, branching, additional functional groups)

These structural analogs may exhibit different physical, chemical, and biological properties, potentially expanding the range of applications for this class of compounds .

Analytical Characterization

Chromatographic Analysis

For HPLC analysis, reverse-phase conditions with appropriate mobile phases (typically containing methanol or acetonitrile) would be suitable for this compound. GC analysis would require appropriate column selection and temperature programming to account for the compound's boiling point and thermal stability.

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